4-(N,N-diethylsulfamoyl)-N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
4-(DIETHYLSULFAMOYL)-N-[2-(4-METHYLPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE is a complex organic compound with a unique structure that includes a thienopyrazole core
Preparation Methods
The synthesis of 4-(DIETHYLSULFAMOYL)-N-[2-(4-METHYLPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the thienopyrazole core, followed by the introduction of the diethylsulfamoyl and benzamide groups under specific reaction conditions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The thienopyrazole core can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(DIETHYLSULFAMOYL)-N-[2-(4-METHYLPHENYL)-5,5-DIOXIDO-2,6-DIHYDRO-4H-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thienopyrazole core and attached functional groups can interact with active sites, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds include other thienopyrazole derivatives with different substituents These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C23H26N4O5S2 |
---|---|
Molecular Weight |
502.6 g/mol |
IUPAC Name |
4-(diethylsulfamoyl)-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C23H26N4O5S2/c1-4-26(5-2)34(31,32)19-12-8-17(9-13-19)23(28)24-22-20-14-33(29,30)15-21(20)25-27(22)18-10-6-16(3)7-11-18/h6-13H,4-5,14-15H2,1-3H3,(H,24,28) |
InChI Key |
LRPQMTBOLUTYKT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)C |
Origin of Product |
United States |
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